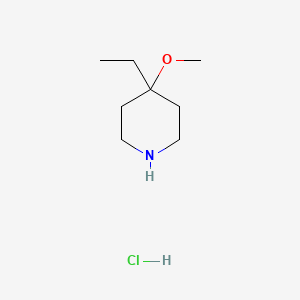
4-Ethyl-4-methoxypiperidine hydrochloride
Übersicht
Beschreibung
4-Ethyl-4-methoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Ethyl-4-methoxypiperidine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound is classified under piperidine derivatives, which are known for their diverse biological activities. The molecular structure includes a piperidine ring with ethyl and methoxy substituents, contributing to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Compounds with piperidine structures often interact with various receptors in the body, including neurotransmitter receptors. This interaction can lead to modulation of physiological responses.
- Antitumor Activity : Research indicates that similar piperidine derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating effective inhibition of cancer cell proliferation, particularly in cervical cancer models .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For example, a related compound demonstrated significant antiproliferative activity against human cervical cancer cells (HeLa and SiHa) with IC50 values ranging from 6.52 to 7.88 μM, while exhibiting lower toxicity towards normal cells . This suggests that this compound may share similar anticancer properties.
Antiviral Activity
Piperidine derivatives have also been evaluated for antiviral properties. In studies involving herpes simplex virus (HSV), certain piperidine compounds were tested for their ability to inhibit thymidine kinases, which are critical for viral replication. Although specific data on this compound is limited, the overall class has shown promise in reducing viral load in experimental models .
Case Study 1: Anticancer Efficacy
A study focused on nitrogen-containing heterocycles, including piperidine derivatives, demonstrated that modifications to the piperidine ring could enhance anticancer activities. The findings indicated that compounds with specific substituents exhibited stronger antiproliferative effects against cervical cancer cells compared to traditional chemotherapeutics like cisplatin .
Case Study 2: Antiviral Testing
In another investigation involving antiviral activity, piperidine derivatives were assessed for their efficacy against HSV infections in animal models. The results indicated that certain analogs could significantly reduce the incidence of infectious virus post-treatment, suggesting a potential therapeutic application .
Data Table: Biological Activities of Piperidine Derivatives
Eigenschaften
IUPAC Name |
4-ethyl-4-methoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-8(10-2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOGZCUUABZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-00-9 | |
| Record name | Piperidine, 4-ethyl-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















